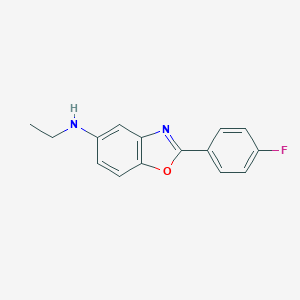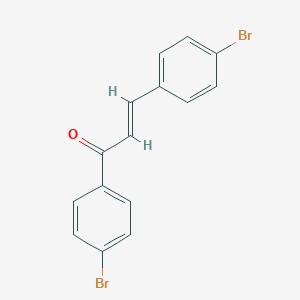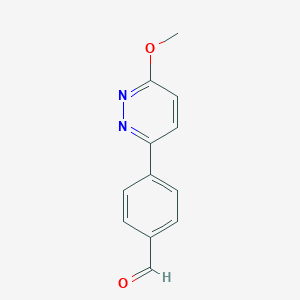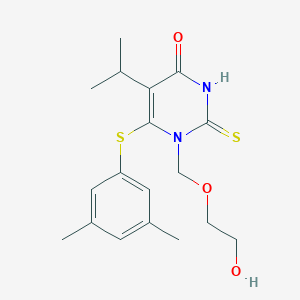
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil, also known as Efavirenz, is a highly potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus (HIV) infection.
Mécanisme D'action
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil works by inhibiting the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV. It binds to a specific pocket in the enzyme, causing a conformational change that prevents the enzyme from functioning properly. This ultimately leads to the inhibition of viral replication.
Effets Biochimiques Et Physiologiques
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has several biochemical and physiological effects on the body. It has been shown to increase the levels of high-density lipoprotein (HDL) cholesterol, while decreasing the levels of low-density lipoprotein (LDL) cholesterol and triglycerides. 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has also been associated with the development of central nervous system (CNS) side effects, such as dizziness, insomnia, and vivid dreams.
Avantages Et Limitations Des Expériences En Laboratoire
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has several advantages for lab experiments. It is highly potent and selective, making it an ideal candidate for studying the mechanism of action of NNRTIs. However, 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil also has several limitations. It has a high degree of variability in its pharmacokinetics, which can make it difficult to accurately measure drug concentrations in vitro. Additionally, 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has a low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil. One potential direction is the development of new NNRTIs that are more potent and selective than 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil. Another potential direction is the study of 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil in combination with other antiretroviral drugs, to determine the optimal treatment regimen for HIV-infected individuals. Additionally, 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil is being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Méthodes De Synthèse
The synthesis of 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3,5-dimethylphenylacetonitrile with ethyl 6-bromohexanoate to form 6-(3,5-dimethylphenyl)hexanoic acid ethyl ester. The second step involves the reaction of this intermediate with thiourea to form 6-(3,5-dimethylphenylthio)hexanoic acid ethyl ester. The third step involves the reaction of this intermediate with isopropylamine and formaldehyde to form 5-isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenylthio)-2-thiouracil, which is then converted to 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil.
Applications De Recherche Scientifique
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has been extensively studied for its efficacy in the treatment of HIV infection. It has been shown to be highly effective in reducing viral load and increasing CD4 cell counts in HIV-infected individuals. 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil is also being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Propriétés
Numéro CAS |
137897-89-3 |
|---|---|
Nom du produit |
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil |
Formule moléculaire |
C18H24N2O3S2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
6-(3,5-dimethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C18H24N2O3S2/c1-11(2)15-16(22)19-18(24)20(10-23-6-5-21)17(15)25-14-8-12(3)7-13(4)9-14/h7-9,11,21H,5-6,10H2,1-4H3,(H,19,22,24) |
Clé InChI |
BFWDEZUKKBSUKN-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)SC2=C(C(=O)N=C(N2COCCO)S)C(C)C)C |
SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=S)N2COCCO)C(C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=S)N2COCCO)C(C)C)C |
Autres numéros CAS |
137897-89-3 |
Synonymes |
5-isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil I-HEPU-SdM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



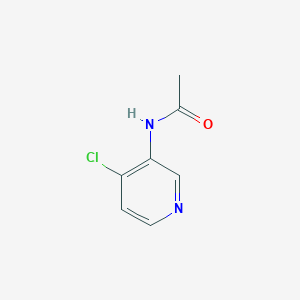
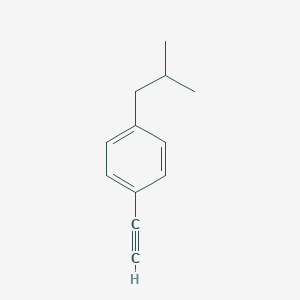
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
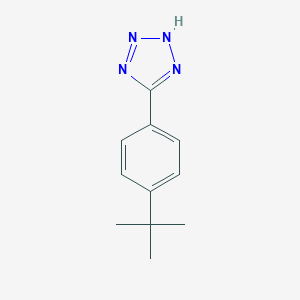
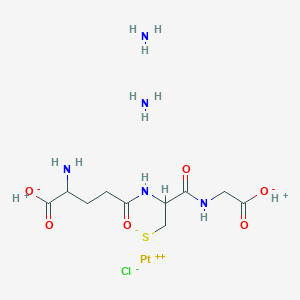
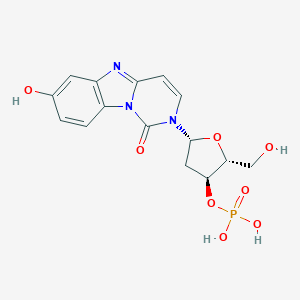
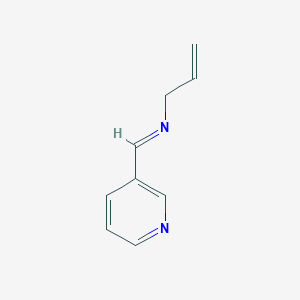
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)
